molecular formula C16H24O6 B14669227 Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) CAS No. 36528-45-7

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate)

Cat. No.: B14669227
CAS No.: 36528-45-7
M. Wt: 312.36 g/mol
InChI Key: FBMMWSZSVHIASG-UHFFFAOYSA-N
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Description

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) is a chemical compound with the molecular formula C16H24O6. It is characterized by the presence of a cyclohexane ring substituted with two allyl groups and two methylenecarbonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) typically involves the reaction of cyclohexane-1,4-diol with allyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release allyl alcohol and cyclohexane-1,4-diol, which can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diylbis(methylene) diacrylate: Similar structure but with acrylate groups instead of allyl groups.

    Cyclohexane-1,4-diylbis(methylene) diacetate: Contains acetate groups instead of carbonate groups.

Properties

CAS No.

36528-45-7

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

[4-(prop-2-enoxycarbonyloxymethyl)cyclohexyl]methyl prop-2-enyl carbonate

InChI

InChI=1S/C16H24O6/c1-3-9-19-15(17)21-11-13-5-7-14(8-6-13)12-22-16(18)20-10-4-2/h3-4,13-14H,1-2,5-12H2

InChI Key

FBMMWSZSVHIASG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OCC1CCC(CC1)COC(=O)OCC=C

Origin of Product

United States

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